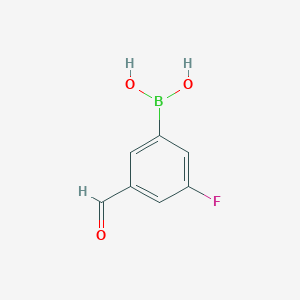

3-Fluoro-5-formylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Boronic acid is a stable and generally a non-toxic group that is easily synthesized .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-formylphenylboronic acid is determined by its molecular formula, C7H6BFO3 . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .Chemical Reactions Analysis

Boronic acids, such as 3-Fluoro-5-formylphenylboronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .Applications De Recherche Scientifique

Antifungal Activity

3-Fluoro-5-formylphenylboronic acid and its isomeric fluoro-formylphenylboronic acids exhibit significant antifungal activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds' antifungal potency, evaluated through agar diffusion tests and minimum inhibitory concentration (MIC) determinations, highlights their potential as antifungal agents. The tautomeric equilibrium leading to 3-hydroxybenzoxaboroles formation and the position of the fluorine substituent were crucial in the observed activity, indicating a novel area of research for developing antifungal drugs (Borys et al., 2019).

Spectroscopy and Adsorption Mechanisms

The effect of substituent types and positions on phenylboronic acids, including fluoro and formyl analogues like 3-Fluoro-5-formylphenylboronic acid, on their adsorption mechanisms has been systematically studied using infrared, Raman, and surface-enhanced Raman spectroscopy. These studies provide insight into the adsorption modes of phenylboronic acid isomers, demonstrating how the substituent type and position significantly impact the isomers' geometry on silver nanoparticle surfaces. Such research is valuable for understanding and optimizing the use of phenylboronic acids in sensor applications and nanotechnology (Piergies et al., 2013).

Molecular and Crystal Structure Analysis

Research on the structures, properties, and tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids, including 3-Fluoro-5-formylphenylboronic acid, has expanded our understanding of these compounds. Through NMR, XRD, and spectrophotometric methods, the impact of fluorine substituents on these compounds' properties and their tautomeric equilibrium with cyclic benzoxaborole forms have been elucidated. This comprehensive structural analysis aids in the design and application of these boronic acids in various fields, including organic synthesis and material science (Kowalska et al., 2016).

Antiproliferative and Proapoptotic Compounds

Phenylboronic acid and benzoxaborole derivatives, including those derived from 3-Fluoro-5-formylphenylboronic acid, have shown promising antiproliferative and proapoptotic properties in vitro against cancer cell lines, such as the A2780 ovarian cancer cell line. These compounds exhibit a structure-activity relationship that underscores their potential as anticancer agents, with specific derivatives inducing cell cycle arrest and caspase-3 activation. This research opens new avenues for developing novel anticancer therapies based on the unique properties of boronic acids and their derivatives (Psurski et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-formylphenylboronic acid | |

CAS RN |

328956-60-1 |

Source

|

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)